4-(3-Aminopropoxy)butanoicacidhydrochloride
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Overview
Description
4-(3-Aminopropoxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.6598 . It is known for its unique structure, which includes an aminopropoxy group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)butanoic acid hydrochloride typically involves the reaction of 4-hydroxybutanoic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of 4-(3-Aminopropoxy)butanoic acid hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-Aminopropoxy)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-Aminopropoxy)butanoic acid hydrochloride include:
- 4-(3-Aminopropoxy)butanoic acid
- 4-(3-Hydroxypropoxy)butanoic acid
- 4-(3-Methoxypropoxy)butanoic acid
Uniqueness
What sets 4-(3-Aminopropoxy)butanoic acid hydrochloride apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C7H16ClNO3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-(3-aminopropoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c8-4-2-6-11-5-1-3-7(9)10;/h1-6,8H2,(H,9,10);1H |
InChI Key |
BFXSZAWLSQTRQM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COCCCN.Cl |
Origin of Product |
United States |
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